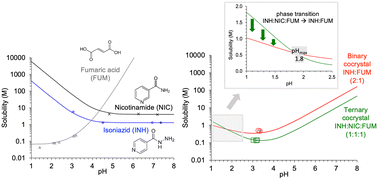Thermodynamic stability relationship of ternary and binary cocrystals of isoniazid: why pH and coformer concentration matter†
CrystEngComm Pub Date: 2023-12-05 DOI: 10.1039/D3CE01134H
Abstract
Thermodynamic stability relationships between binary and ternary cocrystals of isoniazid and their components were investigated using predictive equations based on the ionization constant (Ka) and the solubility product (Ksp). The ternary cocrystal of isoniazid exhibits multiple pHmax values and a narrow stability zone between pH 2.8 to 5.7. Ternary to binary cocrystal conversion occurs at pH < 1.8. In addition, ternary cocrystal solubility decreases with increasing coformer concentration. We expect the approach presented herein to be applicable to other ternary cocrystals to better understand the factors that can alter cocrystal solubility, which is critical during the pre-formulation stage of development, and to avoid the risk of solid phase conversion during more advanced stages.


Recommended Literature
- [1] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
- [2] Concluding Remarks Self-organising polymers
- [3] The migration of acetochlor from feed to milk
- [4] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
- [5] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [6] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [7] Front cover
- [8] Magnetic PEDOT hollow capsules with single holes†
- [9] CO2 formation mechanism in Fischer–Tropsch synthesis over iron-based catalysts: a combined experimental and theoretical study†
- [10] Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands

Journal Name:CrystEngComm
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 14941-53-8









